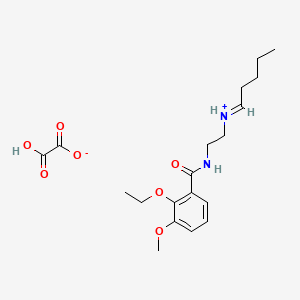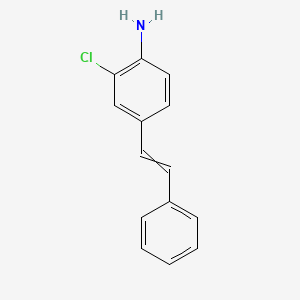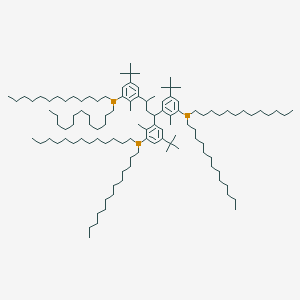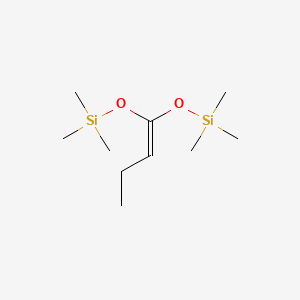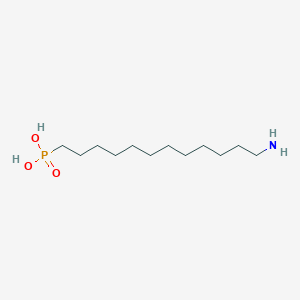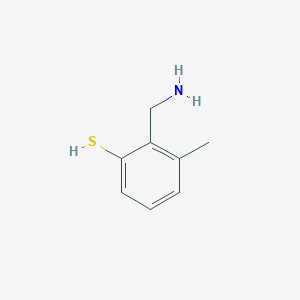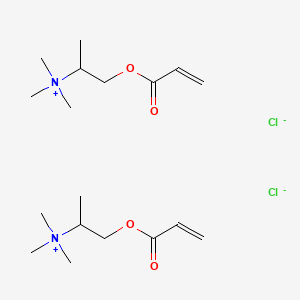
Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.69772 . It is known for its unique structure, which includes a trimethylammonium group and an oxoallyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The typical preparation method for Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride involves a multi-step synthesis. Initially, a reaction between methylbenzylaminoethanol and acryloyl chloride is carried out. This intermediate product is then reacted with an ethoxylated compound, followed by a reaction with ammonium chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pressure, and reaction time to achieve the desired outcome.
化学反応の分析
Types of Reactions
Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted ammonium compounds.
科学的研究の応用
Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用機序
The mechanism by which Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride exerts its effects involves its interaction with molecular targets and pathways. The trimethylammonium group is known to interact with various biological molecules, potentially affecting cellular processes. The oxoallyl group may also play a role in the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
Benzyldimethyl [2-((1-oxoallyl)oxy)ethyl]ammonium chloride: This compound has a similar structure but includes a benzyl group instead of a methyl group.
Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propen-1-yl)oxy)-, chloride: Another similar compound with slight variations in its structure.
Uniqueness
Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
93919-28-9 |
|---|---|
分子式 |
C18H36Cl2N2O4 |
分子量 |
415.4 g/mol |
IUPAC名 |
trimethyl(1-prop-2-enoyloxypropan-2-yl)azanium;dichloride |
InChI |
InChI=1S/2C9H18NO2.2ClH/c2*1-6-9(11)12-7-8(2)10(3,4)5;;/h2*6,8H,1,7H2,2-5H3;2*1H/q2*+1;;/p-2 |
InChIキー |
PXIBJGIQGQCTHU-UHFFFAOYSA-L |
正規SMILES |
CC(COC(=O)C=C)[N+](C)(C)C.CC(COC(=O)C=C)[N+](C)(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


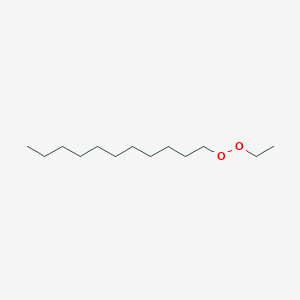
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
